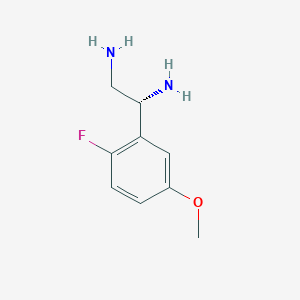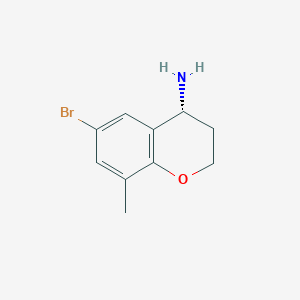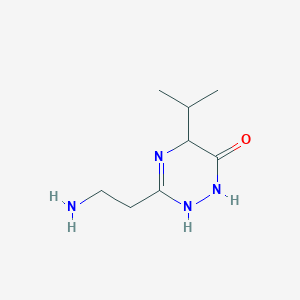![molecular formula C11H20FNO3 B15234574 tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B15234574.png)
tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-ButylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate is a chemical compound with the molecular formula C11H21NO3 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a fluoro substituent, and a hydroxycyclohexyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluoro-hydroxycyclohexyl derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
tert-ButylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The fluoro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Chromium trioxide, potassium permanganate
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Nucleophiles: Alkyl or aryl halides, Grignard reagents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction of the fluoro substituent yields the corresponding hydrocarbon .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biology, this compound is used as a probe to study enzyme-substrate interactions and to investigate the role of specific functional groups in biological processes .
Medicine
In medicine, this compound is being explored for its potential as a therapeutic agent. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and neurodegenerative disorders .
Industry
In industry, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and hydroxy groups play a crucial role in binding to these targets and modulating their activity. The compound may inhibit or activate specific pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- tert-ButylN-[(1R,2R,4R)-2-hydroxycyclohexyl]carbamate
- tert-ButylN-[(1R,2R,4R)-2-chloro-4-hydroxycyclohexyl]carbamate
- tert-ButylN-[(1R,2R,4R)-2-methyl-4-hydroxycyclohexyl]carbamate .
Uniqueness
tert-ButylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate is unique due to the presence of the fluoro substituent, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability and bioavailability, making it a valuable tool in scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H20FNO3 |
|---|---|
Molekulargewicht |
233.28 g/mol |
IUPAC-Name |
tert-butyl N-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h7-9,14H,4-6H2,1-3H3,(H,13,15)/t7-,8-,9-/m1/s1 |
InChI-Schlüssel |
SSJLYZCXMMQWCU-IWSPIJDZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C[C@H]1F)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[(thiophen-2-yl)carbonyl]piperidine](/img/structure/B15234509.png)







![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15234596.png)


